molecular formula C14H12N2O B5714708 1-Benzyl-2-furan-2-yl-1H-imidazole CAS No. 701224-54-6

1-Benzyl-2-furan-2-yl-1H-imidazole

Cat. No.: B5714708
CAS No.: 701224-54-6
M. Wt: 224.26 g/mol
InChI Key: XDSFJXOLVUTTJG-UHFFFAOYSA-N
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Description

1-Benzyl-2-furan-2-yl-1H-imidazole is a heterocyclic compound that features both furan and imidazole rings. These structures are known for their versatility and are often found in various biologically active molecules. The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it a valuable subject of study in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-2-furan-2-yl-1H-imidazole typically involves the cyclization of appropriate precursors. One common method is the reaction of benzylamine with furan-2-carbaldehyde in the presence of an acid catalyst, followed by cyclization with a suitable reagent to form the imidazole ring. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully chosen to optimize the reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2-furan-2-yl-1H-imidazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Benzyl-2-furan-2-yl-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-2-furan-2-yl-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. The furan ring can participate in π-π interactions with aromatic systems, enhancing its binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • 1-Benzyl-2-furan-2-yl-1H-benzimidazole
  • 2-Furan-2-yl-1H-imidazole
  • 1-Benzyl-1H-imidazole

Uniqueness: 1-Benzyl-2-furan-2-yl-1H-imidazole stands out due to the presence of both furan and imidazole rings, which confer unique chemical properties. The combination of these rings allows for a broader range of chemical reactivity and potential biological activity compared to compounds with only one of these rings .

Properties

IUPAC Name

1-benzyl-2-(furan-2-yl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-2-5-12(6-3-1)11-16-9-8-15-14(16)13-7-4-10-17-13/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDSFJXOLVUTTJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CN=C2C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40359640
Record name 1-Benzyl-2-furan-2-yl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

701224-54-6
Record name 1-Benzyl-2-furan-2-yl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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